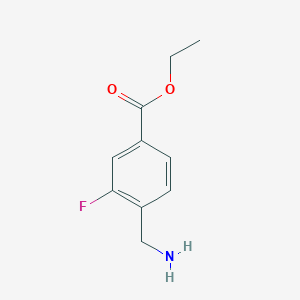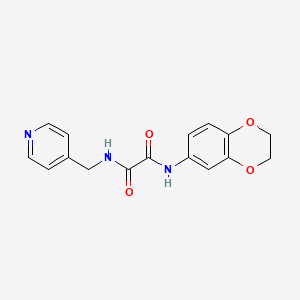![molecular formula C19H16N2O4S B2854222 [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate CAS No. 877635-26-2](/img/structure/B2854222.png)
[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides . The reactions were carried out in ethanol in the presence of sodium ethoxide .Molecular Structure Analysis
The molecular formula of this compound is C19H16N2O5S. Its molecular weight is 384.41.Mécanisme D'action
The mechanism of action of [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate is not fully understood. However, it is believed to exert its antitumor and antimicrobial activity by inhibiting the activity of certain enzymes and proteins involved in cell growth and replication.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of certain genes involved in tumor growth. Additionally, it has been shown to exhibit antibacterial activity against several strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate in lab experiments is its potent antitumor and antimicrobial activity. This makes it a valuable tool for researchers studying cancer and infectious diseases. However, one of the limitations of using this compound is its toxicity. It has been shown to exhibit cytotoxicity (toxicity to cells) at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins it targets. This can help in the development of more effective drugs that target these specific molecules. Another direction is to study its potential use in combination with other drugs to enhance its antitumor and antimicrobial activity. Additionally, research can focus on developing new synthesis methods for this compound that are more efficient and environmentally friendly.
Méthodes De Synthèse
The synthesis of [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate involves several steps. The starting materials for this synthesis are pyrimidine-2-thiol, 2-methylbenzoic acid, and ethyl acetoacetate. The reaction involves the condensation of these starting materials in the presence of a catalyst and a solvent. The resulting product is then purified using various techniques such as chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate has several potential applications in scientific research. One of the most promising applications is in drug development. This compound has been shown to exhibit potent antitumor activity, making it a potential candidate for the development of anticancer drugs. Additionally, it has been shown to exhibit antimicrobial activity, making it a potential candidate for the development of antibiotics.
Propriétés
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-12-5-3-4-6-15(12)18(23)25-17-10-24-14(9-16(17)22)11-26-19-20-8-7-13(2)21-19/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKVNXXOESXTSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2854139.png)
![7-[(2-chloro-6-fluorophenyl)methyl]-8-hydrazinyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2854140.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2854141.png)








![3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2854158.png)

![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2854161.png)
